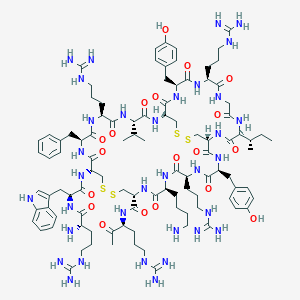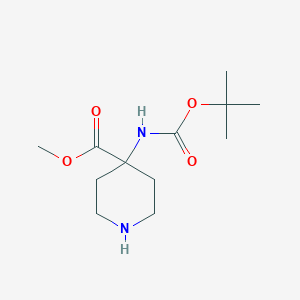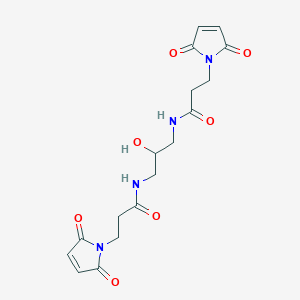
N,N'-Bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine, commonly known as BMH, is a cross-linking reagent used in various biochemical and physiological research applications. BMH is a heterobifunctional reagent that contains two reactive groups, maleimide and NHS-ester, which can react with sulfhydryl and amino groups, respectively.
Mécanisme D'action
BMH cross-links proteins by reacting with sulfhydryl and amino groups. The maleimide group of BMH reacts with sulfhydryl groups on cysteine residues, while the NHS-ester group reacts with primary amino groups on lysine residues. The cross-linking reaction forms a stable covalent bond between the two proteins, which can be used to study protein interactions and binding sites.
Biochemical and Physiological Effects:
BMH cross-linking can affect the biochemical and physiological properties of proteins. Cross-linking can alter protein conformation, stability, and activity. BMH cross-linking can also affect protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. Therefore, careful optimization of cross-linking conditions is necessary to minimize the effects of cross-linking on protein function.
Avantages Et Limitations Des Expériences En Laboratoire
BMH has several advantages as a cross-linking reagent. It can cross-link proteins in their native state, which allows for the study of protein interactions and binding sites in physiological conditions. BMH can also be used to cross-link proteins in complex mixtures, which allows for the identification of protein complexes and interactions in vivo. However, BMH cross-linking can also have limitations. Cross-linking can affect protein function, and the reactivity of BMH can vary depending on the protein and cross-linking conditions. Therefore, careful optimization of cross-linking conditions is necessary for each experiment.
Orientations Futures
BMH cross-linking has many potential future directions. One area of future research is the development of new cross-linking reagents with improved specificity and reactivity. Another area of future research is the application of BMH cross-linking to study protein interactions and binding sites in complex biological systems, such as cells and tissues. Additionally, BMH cross-linking can be used in combination with other techniques, such as mass spectrometry, to identify protein complexes and interactions.
Méthodes De Synthèse
BMH can be synthesized by reacting N-hydroxysuccinimide (NHS) with N,N'-bis(3-aminopropionyl)-2-hydroxy-1,3-propanediamine (BAP). The resulting NHS-activated BAP can then be reacted with maleimide to form BMH. The synthesis of BMH is a multistep process that requires careful purification and characterization to ensure high purity and yield.
Applications De Recherche Scientifique
BMH is widely used in biochemical and physiological research as a cross-linking reagent. It can be used to cross-link proteins, peptides, and nucleic acids to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. BMH can also be used to cross-link small molecules to proteins to study their binding sites and mechanisms of action. Additionally, BMH can be used to immobilize proteins on solid surfaces for biosensor and diagnostic applications.
Propriétés
Numéro CAS |
115388-98-2 |
|---|---|
Nom du produit |
N,N'-Bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine |
Formule moléculaire |
C17H20N4O7 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-2-hydroxypropyl]propanamide |
InChI |
InChI=1S/C17H20N4O7/c22-11(9-18-12(23)5-7-20-14(25)1-2-15(20)26)10-19-13(24)6-8-21-16(27)3-4-17(21)28/h1-4,11,22H,5-10H2,(H,18,23)(H,19,24) |
Clé InChI |
IAFNXCHKPVIFPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCC(CNC(=O)CCN2C(=O)C=CC2=O)O |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCC(CNC(=O)CCN2C(=O)C=CC2=O)O |
Autres numéros CAS |
115388-98-2 |
Synonymes |
3-MPHP N,N'-bis(3-maleimidepropionyl)-2-hydroxy-1,3-propanediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



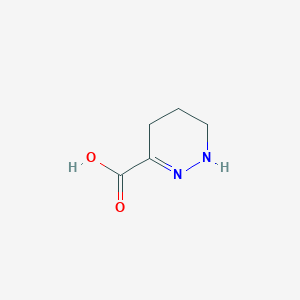
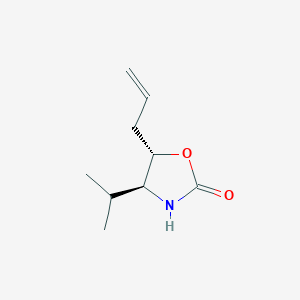
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)

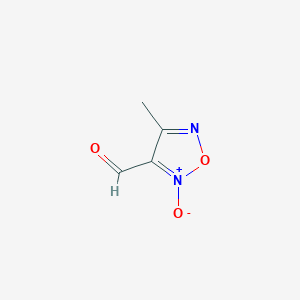
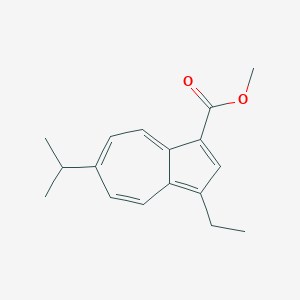


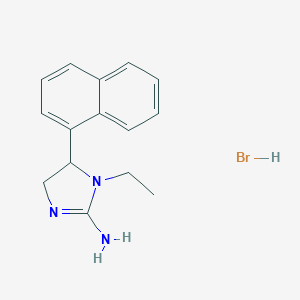
![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)
